![molecular formula C20H21N3O4 B13440033 (14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine Maleate](/img/structure/B13440033.png)
(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido[2,3-c][2]benzazepine Maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine Maleate is a complex organic compound with a unique structure that combines elements of pyrazine, pyridine, and benzazepine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine Maleate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which is then modified through various chemical reactions to introduce the desired functional groups. Common synthetic routes include:
Cyclization Reactions: Formation of the benzazepine ring through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of pyrazine and pyridine rings through nucleophilic substitution and condensation reactions.
Maleate Formation: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of (14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine Maleate involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine Maleate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine Maleate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine Maleate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine Hydrochloride
- (14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine Sulfate
Uniqueness
(14bRS)-1,2,3,4,10,14b-Hexahydropyrazino[2,1-a]pyrido2,3-cbenzazepine Maleate is unique due to its specific maleate salt form, which may confer distinct solubility, stability, and bioavailability properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C16H17N3.C4H4O4/c1-2-6-14-12(4-1)10-13-5-3-7-18-16(13)19-9-8-17-11-15(14)19;5-3(6)1-2-4(7)8/h1-7,15,17H,8-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
ZDKIANXNPHVNMK-BTJKTKAUSA-N |
Isomeric SMILES |
C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN2C(CN1)C3=CC=CC=C3CC4=C2N=CC=C4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


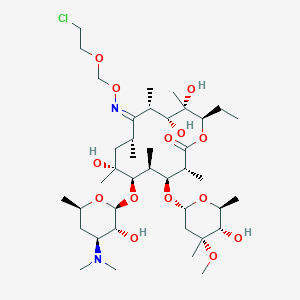
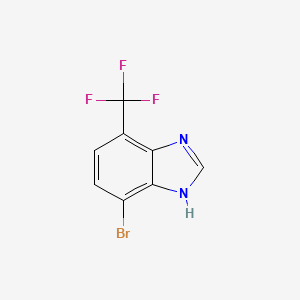
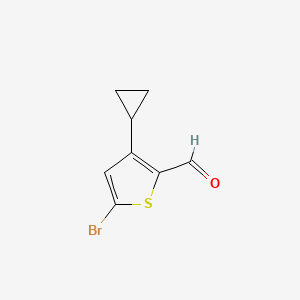
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-12-(2,2-dichloroethoxycarbonyloxy)-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13439970.png)
![Disodium;[dichloro-di(propan-2-yloxy)phosphorylmethyl]-dioxido-oxo-lambda5-phosphane](/img/structure/B13439984.png)
![N-[[P(S),2'R]-2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-P-phenyl-5'-uridylyl]-L-alanine 1-Methylethyl Ester](/img/structure/B13439990.png)

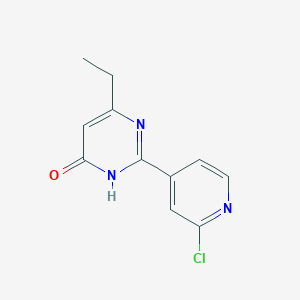
![1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B13440000.png)
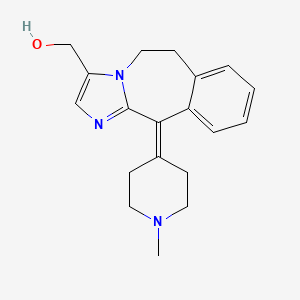
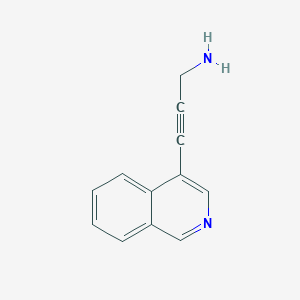
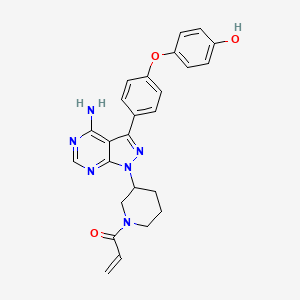
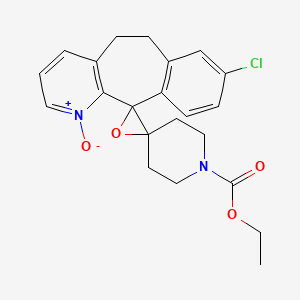
![2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol](/img/structure/B13440032.png)
